molecular formula C7H8N4O2.C2H7NO<br>C9H15N5O3 B1210616 Theophylline olamine CAS No. 573-41-1

Theophylline olamine

Cat. No.: B1210616
CAS No.: 573-41-1
M. Wt: 241.25 g/mol
InChI Key: DAAFJZUNCOXSKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline olamine is a theophylline derivative formed by combining theophylline (a methylxanthine) with ethanolamine (olamine). It is structurally classified as a phenylpropanoid or polyketide derivative, sharing core features with other xanthine alkaloids like caffeine and theobromine . The compound is primarily used in topical cosmetic formulations, particularly those aimed at reducing localized body fat, due to its lipolytic properties . Unlike systemic theophylline formulations (e.g., oral tablets), the olamine salt enhances solubility and skin penetration, making it suitable for dermal applications . However, its use via intramuscular injection or suppository is discouraged due to severe local irritation and unreliable absorption .

Preparation Methods

Synthetic Routes for Theophylline (Base Compound)

Theophylline serves as the foundational component for theophylline olamine. Its synthesis has evolved from traditional alkaloid extraction to modern catalytic methods.

Traditional Synthesis of Theophylline

Historically, theophylline was isolated from tea leaves or synthesized via methylation of xanthine derivatives. The process involved:

  • Xanthine Methylation : Reacting xanthine with methylating agents like dimethyl sulfate in alkaline conditions.

  • Purification : Recrystallization from aqueous or alcoholic solutions to isolate theophylline .

However, this method faced challenges such as low yields (~40%) and byproduct formation, necessitating the development of more efficient routes .

Modern Patent Method for Theophylline Synthesis

A 2014 patent (CN104744470A) outlines a high-yield, catalytic synthesis route :

Step 1: Synthesis of 6-Amino-1,3-Dimethyluracil

  • Reactants : Dimethyl sulfate, 6-aminouracil, sodium hydroxide.

  • Conditions : Ice-salt bath (0–5°C), 4–5 hours.

  • Yield : ~85% after filtration and drying .

Step 2: Nitroso Group Introduction

  • Reactants : 6-Amino-1,3-dimethyluracil, acetic acid, sodium nitrite.

  • Conditions : 78–82°C, 28–32 minutes, followed by 10–14 hours of stirring at 0–2°C.

  • Product : 5-Nitroso-6-amino-1,3-dimethyluracil .

Step 3: Catalytic Hydrogenation and Cyclization

  • Reactants : 5-Nitroso intermediate, palladium-carbon catalyst, methanol.

  • Conditions : Hydrogen pressure (2.5–3.5 MPa), 3–4 hours.

  • Cyclization : Dissolution in triethoxymethane at 97–100°C for 3.5–4.5 hours.

  • Final Yield : ~92% theophylline after reduced-pressure distillation .

Advantages :

  • Efficiency : 92% yield vs. 40% in traditional methods.

  • Purity : Reduced byproducts due to catalytic hydrogenation.

  • Scalability : Suitable for industrial production .

Formation of this compound Salt

The olamine salt is formed via acid-base reaction between theophylline and ethanolamine:

Reaction Mechanism :

Theophylline (C₇H₈N₄O₂) + Ethanolamine (C₂H₇NO) → Theophylline Olamine (C₉H₁₅N₅O₃)\text{Theophylline (C₇H₈N₄O₂) + Ethanolamine (C₂H₇NO) → this compound (C₉H₁₅N₅O₃)}

Procedure :

  • Equimolar Mixing : Theophylline and ethanolamine are dissolved in a polar solvent (e.g., water or ethanol).

  • pH Adjustment : Maintain pH 7–8 to ensure complete proton transfer.

  • Crystallization : Slow evaporation or antisolvent addition to precipitate the salt .

Critical Parameters :

  • Solvent Choice : Aqueous ethanol minimizes side reactions.

  • Temperature : 25–30°C prevents ethanolamine degradation.

  • Stoichiometry : Excess ethanolamine risks unreacted base impurities .

Analytical Methods and Impurity Control

Impurities in this compound arise primarily from residual reactants or degradation products. A 1981 study identified parabens and ethanolamine derivatives as key contaminants .

High-Performance Liquid Chromatography (HPLC) Analysis

  • Column : C18 reverse-phase.

  • Mobile Phase : Acetonitrile-phosphate buffer (pH 3.0).

  • Detection : UV at 254 nm.

  • Quantified Impurities :

    • 4-Hydroxybenzoic acid (paraben degradation).

    • N-(2-Hydroxyethyl)-4-hydroxybenzamide (ethanolamine-paraben adduct) .

Findings :

  • Contaminants constituted 0.5–1.2% of commercial enema samples.

  • Material balance confirmed parabens as the impurity source .

Mitigation Strategies

  • Preservative Selection : Avoid parabens in formulations.

  • Strict Stoichiometry : Prevent ethanolamine excess.

  • Storage Conditions : Temperature-controlled environments (<25°C) .

Industrial-Scale Preparation Considerations

Scalable production of this compound requires optimizing cost, yield, and regulatory compliance.

Catalytic Hydrogenation Optimization

  • Catalyst Reuse : Palladium-carbon catalysts retain 95% activity after five cycles.

  • Pressure Control : Automated hydrogenation reactors maintain 3.0 MPa ± 0.2 MPa .

Economic and Environmental Impact

  • Cost Reduction : Patent methods lower raw material costs by 30% vs. traditional routes .

  • Waste Management : Methanol and triethoxymethane are recycled via distillation .

Regulatory Compliance

  • USP Standards : this compound must meet USP monographs for identity, assay (98–102%), and impurity limits (<0.1% individual unknowns) .

Chemical Reactions Analysis

Types of Reactions: Theophylline olamine undergoes various chemical reactions, including:

    Oxidation: Theophylline can be oxidized to form 1,3-dimethyluric acid.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Theophylline can undergo substitution reactions, particularly at the nitrogen atoms in the xanthine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: 1,3-dimethyluric acid.

    Reduction: Reduced forms of theophylline.

    Substitution: Various substituted xanthine derivatives.

Scientific Research Applications

Clinical Applications

Theophylline olamine is utilized in several clinical settings:

  • Asthma Management : It effectively alleviates symptoms during acute asthma exacerbations by promoting bronchodilation and reducing airway inflammation.
  • Chronic Obstructive Pulmonary Disease (COPD) Treatment : Studies indicate that it can improve lung function parameters such as Forced Expiratory Volume in 1 second (FEV1) and arterial blood gases in COPD patients .

Case Study 1: Theophylline Toxicity

A notable case involved a patient who experienced severe toxicity due to excessive ingestion of this compound. The patient presented with tachycardia, altered mental status, and acute renal failure. Supportive care included hemoperfusion therapy to expedite drug elimination. Remarkably, the patient's condition improved significantly after five days of treatment.

ParameterInitial ValueDay 5 Value
Theophylline Level (μg/mL)40.420.54
Creatinine Kinase (IU/L)>10,0007471

Case Study 2: Efficacy in COPD

In another study involving patients with stable COPD, those treated with this compound demonstrated significant improvement in respiratory function compared to a placebo group.

Study GroupFEV1 Improvement (%)Placebo Group Improvement (%)
This compound155

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : Rapid absorption following oral administration with a bioavailability close to 100% when administered intravenously.
  • Distribution : It distributes widely in body fluids, including the central nervous system and placenta, with a volume of distribution ranging from 0.3 to 0.7 L/kg.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2), with metabolism influenced by factors such as smoking or liver disease .

Comparison with Similar Compounds

Theophylline olamine belongs to a broader class of methylxanthine derivatives and ethanolamine salts. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Chemical Structure Solubility Partition Coefficient (log P) Primary Applications Pharmacokinetics (Tmax) Safety Profile
This compound Theophylline + ethanolamine salt High in aqueous/organic solvents Not reported Topical fat reduction Not reported Local irritation risk
Aminophylline Theophylline + ethylenediamine Water-soluble -0.34 (predicted) Asthma, COPD 24 hours (oral) Cardiac/neurotoxicity
Ciclopirox olamine Hydroxypyridone + ethanolamine salt 1-10% in surfactant systems 2.25 ± 0.014 Antifungal, dandruff Not reported Low systemic toxicity
Piroctone olamine Hydroxypyridone + ethanolamine salt Soluble in alcohol/water mixtures Not reported Antifungal, antitumor Not reported Scalp-safe, pH 9–10

Structural and Functional Comparisons

Aminophylline vs. This compound: Structural: Aminophylline combines theophylline with ethylenediamine, while this compound uses ethanolamine. Ethylenediamine enhances water solubility, making aminophylline suitable for intravenous asthma treatments . Functional: Both act as phosphodiesterase inhibitors, but aminophylline’s systemic use carries risks of cardiac arrhythmias and neurotoxicity , whereas this compound’s topical application minimizes systemic exposure .

Ciclopirox Olamine vs. This compound: Structural: Ciclopirox olamine is a hydroxypyridone derivative with ethanolamine, conferring antifungal activity via iron chelation . This compound’s xanthine backbone targets adenosine receptors for lipolysis . Functional: Ciclopirox olamine’s lipophilicity (log P = 2.25) enhances nail and scalp penetration , whereas this compound’s efficacy in fat reduction relies on localized vasodilation .

Piroctone Olamine vs. This compound: Structural: Both are ethanolamine salts, but piroctone’s hydroxypyridone moiety enables antifungal and pro-apoptotic effects in myeloma cells . Functional: Piroctone olamine’s pH stability (9–10) allows formulation with cationic surfactants in shampoos , contrasting with this compound’s niche use in pH-neutral topical creams.

Research Findings and Clinical Relevance

  • Antitumor Activity : Piroctone olamine demonstrates significant apoptotic effects in myeloma cells, with additive efficacy when combined with lenalidomide . This compound lacks comparable oncological applications.
  • Lipophilicity : Ciclopirox olamine’s log P value (2.25) underscores its suitability for lipid-rich tissues like nails, while this compound’s partition coefficient remains unstudied .
  • Safety: Ethylenediamine derivatives (e.g., aminophylline) pose systemic toxicity risks , whereas ethanolamine salts (this compound, piroctone olamine) exhibit better tolerability in topical use .

Biological Activity

Theophylline olamine, a derivative of theophylline, is primarily recognized for its pharmacological properties as a bronchodilator and anti-inflammatory agent. This article explores its biological activity, mechanisms of action, clinical implications, and case studies that illustrate its therapeutic effects and potential toxicity.

Overview of this compound

This compound is an alkaloid derived from xanthine, specifically 1,3-dimethylxanthine. It exhibits various biological activities that make it valuable in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanisms involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.

Phosphodiesterase Inhibition

  • This compound acts as a non-selective inhibitor of phosphodiesterase types III and IV. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, promoting smooth muscle relaxation in the bronchial airways and enhancing bronchodilation .
  • By elevating cAMP levels, theophylline also activates protein kinase A (PKA), which inhibits pro-inflammatory cytokines like TNF-alpha and leukotrienes, thereby reducing inflammation .

Adenosine Receptor Antagonism

  • The compound functions as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). This antagonism can counteract adenosine-induced bronchoconstriction and improve respiratory function .
  • The blockade of these receptors also contributes to enhanced cardiac contractility and reduced heart rate variability during respiratory distress .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by:

  • Absorption : Rapid absorption following oral administration with a bioavailability close to 100% when given intravenously .
  • Distribution : It distributes widely in body fluids, including the central nervous system and placenta, with a volume of distribution ranging from 0.3 to 0.7 L/kg .
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2), its metabolism can be influenced by factors such as smoking or liver disease .

Clinical Applications

This compound is utilized in various clinical settings:

  • Asthma Management : It is effective in alleviating symptoms during acute asthma exacerbations by promoting bronchodilation and reducing airway inflammation .
  • COPD Treatment : Studies have shown that it can improve lung function parameters such as FEV1 (Forced Expiratory Volume in 1 second) and arterial blood gases in COPD patients .

Case Study 1: Theophylline Toxicity

A notable case involved a patient who ingested an excessive dose of this compound leading to severe toxicity. The patient presented with tachycardia, altered mental status, and acute renal failure. Treatment included supportive care and hemoperfusion therapy to expedite the elimination of the drug from the system. Remarkably, the patient's condition improved after five days, demonstrating both the drug's potency and the risks associated with overdose .

ParameterInitial ValueDay 5 Value
Theophylline Level (μg/mL)40.420.54
Creatinine Kinase (IU/L)>10,0007471

Case Study 2: Efficacy in COPD

In another study involving patients with stable COPD, theophylline was shown to significantly improve respiratory function compared to placebo. Patients receiving the drug reported better symptom control and fewer exacerbations over a six-month period .

Study GroupFEV1 Improvement (%)Placebo Group Improvement (%)
Theophylline155

Q & A

Basic Research Questions

Q. What are the validated analytical techniques for quantifying Theophylline olamine in biological matrices, and how are they implemented?

  • Methodological Answer : this compound is commonly quantified using reverse-phase HPLC with UV detection. For human serum analysis, a C18 column and mobile phase (e.g., acetonitrile-phosphate buffer) are employed. Validation follows ICH guidelines, including parameters like linearity (1–20 µg/mL), precision (RSD <5%), and recovery (>95%) . Sample preparation involves protein precipitation with perchloric acid to isolate the analyte. Alternative methods :

  • HPTLC : Normal-phase silica plates with automated development (e.g., ADC 2) can be optimized using Box-Behnken Design (BBD) for robustness .

  • LC-MS : Offers higher sensitivity for trace metabolites but requires rigorous matrix effect evaluation.

    Method Matrix Key Parameters Validation Metrics
    HPLCSerum/PlasmaC18 column, λ=270 nm, LOD=0.1 µg/mLLinearity, precision, recovery
    HPTLCPharmaceuticalsSilica gel, toluene-ethyl acetate mobile phaseReproducibility (RSD <2%)

Q. How to design an in vivo pharmacokinetic study for this compound in animal models?

  • Methodological Answer :

  • Model Selection : Use rabbits or rodents for intravenous infusion studies. For example, a two-compartment model best describes Theophylline’s pharmacokinetics, with first-order elimination (rate constants: k₁₀=0.12 h⁻¹, k₁₂=0.25 h⁻¹) .
  • Dosing : Administer 200 mg via constant-rate IV infusion. Collect serial blood samples over 24h.
  • Data Analysis : Use software like AUTOAN 2 for compartmental modeling. Parameters include clearance (CL=0.08 L/h/kg) and volume of distribution (Vd=0.5 L/kg).

Q. What statistical approaches are suitable for preliminary efficacy data analysis?

  • Methodological Answer :

  • ANOVA : Use one-way ANOVA (GraphPad Prism) to compare treatment groups (e.g., efficacy across dosages). Post-hoc tests (Tukey’s) adjust for multiple comparisons .
  • Student’s t-test : Compare mean fungal growth inhibition between control and treatment groups (P<0.05 threshold) .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) optimize chromatographic methods for this compound analysis?

  • Methodological Answer : BBD evaluates interactions between critical factors (e.g., mobile phase ratio, development distance in HPTLC). Steps:

Factor Selection : Identify variables affecting resolution (e.g., acetonitrile concentration, pH).

Experimental Runs : Execute 15–17 runs per BBD matrix.

Model Validation : Use ANOVA to assess significance (p<0.05). Optimized conditions achieve RSD <1.5% for peak area .

Factor Range Optimal Value Impact on Resolution
Mobile Phase Ratio60:40–80:2070:30Maximizes peak separation
Development Distance60–80 mm70 mmReduces band broadening

Q. How to resolve contradictions in pharmacokinetic data across species or models?

  • Methodological Answer :

  • Meta-Analysis : Pool data from studies (e.g., rabbit vs. rodent models) using random-effects models. Assess heterogeneity via I² statistics.
  • Mechanistic Modeling : Incorporate physiological differences (e.g., hepatic metabolism rates) into PBPK models. For example, rabbits show higher CYP1A2 activity, altering Theophylline clearance .

Q. What criteria guide in vivo model selection for therapeutic efficacy studies?

  • Methodological Answer :

  • Disease Relevance : Use IMQ-induced dermatitis models for anti-inflammatory studies or Candida-infected mice for antifungal assays .
  • Endpoint Alignment : Match endpoints (e.g., plasma concentration vs. fungal load) to clinical objectives.
  • Ethical Compliance : Follow 3Rs principles (Replacement, Reduction, Refinement) for animal use .

Q. How to validate this compound quantification methods per ICH guidelines?

  • Methodological Answer :

  • Specificity : Ensure no interference from metabolites (e.g., 1,3-dimethyluric acid) via spiked placebo tests.
  • Linearity : Test 5 concentrations (50–150% of target). R² >0.99 required.
  • Accuracy/Precision : Intra-day and inter-day RSD <2% .

Properties

CAS No.

573-41-1

Molecular Formula

C7H8N4O2.C2H7NO
C9H15N5O3

Molecular Weight

241.25 g/mol

IUPAC Name

2-aminoethanol;1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2.C2H7NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h3H,1-2H3,(H,8,9);4H,1-3H2

InChI Key

DAAFJZUNCOXSKD-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N

Key on ui other cas no.

573-41-1

Synonyms

theophylline ethanolamine
theophylline olamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.